3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
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Overview
Description
3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound that features a pyrazole ring fused with a cyclopentane ring
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation . This suggests that 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole may have similar targets.
Mode of Action
Pyrazole derivatives have been shown to inhibit cdk2, which could lead to cell cycle arrest and apoptosis . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Given that pyrazole derivatives can inhibit cdk2, it’s plausible that this compound could affect pathways related to cell cycle regulation .
Result of Action
If this compound acts similarly to other pyrazole derivatives, it could potentially inhibit cdk2, leading to cell cycle arrest and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a cyclopentane derivative, followed by chloromethylation. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and chloromethylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: Further cyclization can lead to more complex fused ring systems
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .
Scientific Research Applications
3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and fused ring systems such as:
- 1-(3-chloromethylphenyl)-1H-pyrazole
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
Uniqueness
What sets 3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole apart is its fused ring structure, which imparts unique electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of compounds with specific biological activities and material properties .
Properties
IUPAC Name |
3-(chloromethyl)-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQCNZOQBXKTDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2CCl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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